1,2-Ethanediamine, N,N-dimethyl-N'-(2-nitro-3-thienyl)-, monohydrochloride
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Overview
Description
1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride is a chemical compound with the molecular formula C8H14ClN3O2S and a molecular weight of 251.73 g/mol . This compound is known for its unique structure, which includes a thienyl group substituted with a nitro group, and an ethylenediamine backbone with dimethyl substitutions. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride typically involves the reaction of 1,2-ethanediamine with N,N-dimethylamine and 2-nitro-3-thiophene . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the monohydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced thienyl derivatives.
Substitution: Formation of various substituted thienyl derivatives.
Scientific Research Applications
1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitro group and thienyl ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-4-thienyl)-, monohydrochloride
- 1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-5-thienyl)-, monohydrochloride
- 1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-6-thienyl)-, monohydrochloride
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride is unique due to the specific position of the nitro group on the thienyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs .
Properties
CAS No. |
122777-86-0 |
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Molecular Formula |
C8H14ClN3O2S |
Molecular Weight |
251.73 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(2-nitrothiophen-3-yl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H13N3O2S.ClH/c1-10(2)5-4-9-7-3-6-14-8(7)11(12)13;/h3,6,9H,4-5H2,1-2H3;1H |
InChI Key |
DVUJLTBUBWUBDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(SC=C1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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